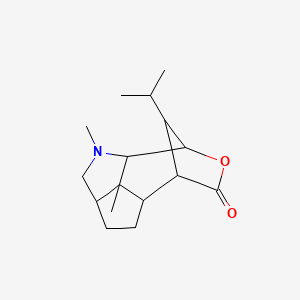

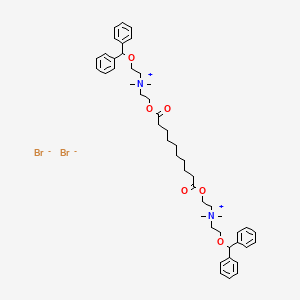

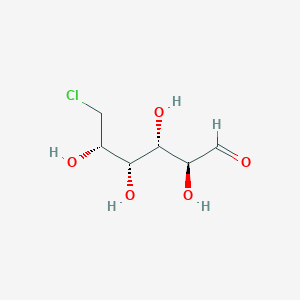

![molecular formula C17H20N4O6 B1204317 [(7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204317.png)

[(7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate, also known as Mitomycin C, is a potent anticancer and antibiotic agent. It is derived from the bacterium Streptomyces caespitosus and other related species. Mitomycin C is known for its ability to crosslink DNA, thereby inhibiting DNA synthesis and nuclear division, which leads to apoptosis (programmed cell death) in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mitomycin C is primarily obtained through fermentation of Streptomyces caespitosus. The fermentation broth is extracted with organic solvents, followed by purification steps such as crystallization and chromatography to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of Mitomycin C involves large-scale fermentation processes. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of Mitomycin C. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, precipitation, and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Mitomycin C undergoes several types of chemical reactions, including:

Reduction: Mitomycin C can be reduced to form reactive intermediates that can alkylate DNA.

Oxidation: It can also undergo oxidation reactions, although these are less common.

Substitution: Mitomycin C can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include sodium dithionite and other mild reducing agents.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although these reactions are less frequently employed.

Substitution: Nucleophiles such as amines and thiols can react with Mitomycin C under mild conditions.

Major Products Formed

The major products formed from these reactions include DNA adducts and crosslinked DNA strands, which are crucial for its anticancer activity .

Wissenschaftliche Forschungsanwendungen

Mitomycin C has a wide range of scientific research applications:

Chemistry: Used as a tool to study DNA crosslinking and repair mechanisms.

Biology: Employed in research on cell cycle regulation and apoptosis.

Medicine: Widely used in chemotherapy for treating various cancers, including gastric, pancreatic, and bladder cancers.

Industry: Utilized in the production of research reagents and as a standard in analytical chemistry.

Wirkmechanismus

Mitomycin C exerts its effects by crosslinking DNA, which inhibits DNA synthesis and nuclear division. This leads to the activation of apoptotic pathways, resulting in cell death. The molecular targets include DNA itself, and the pathways involved are primarily those related to DNA damage response and repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mitomycin A: Similar structure but with different substituents, leading to variations in activity and potency.

7-Hydroxy Mitomycin: Another derivative with modifications that affect its biological activity.

Uniqueness

Mitomycin C is unique due to its potent DNA crosslinking ability, which makes it highly effective as an anticancer agent. Its ability to induce apoptosis through DNA damage is a key feature that distinguishes it from other similar compounds .

Eigenschaften

Molekularformel |

C17H20N4O6 |

|---|---|

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

[(7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9?,15?,17-,21?/m1/s1 |

InChI-Schlüssel |

RLPARBOQTNGFMR-CXJMUXJASA-N |

Isomerische SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)C)N |

Kanonische SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |

Synonyme |

1a-acetylmitomycin C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.